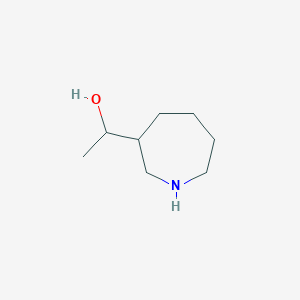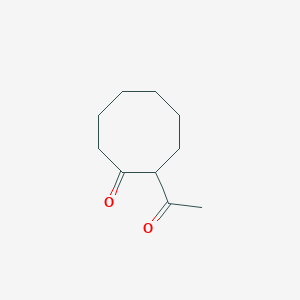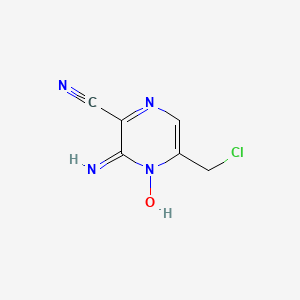
Agn-PC-0nib1V
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0nib1V is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its stability under high-pressure conditions and its ability to form complex structures with nitrogen, making it a subject of study in materials science and chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Agn-PC-0nib1V involves a multi-step process that typically includes the use of silver nitrate and nitrogen-rich compounds. One common method involves the reaction of silver nitrate with a nitrogen donor under controlled conditions to form the desired compound. The reaction is usually carried out in a solvent-free environment to prevent contamination and ensure high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors to maintain the necessary conditions for the reaction. The use of advanced purification techniques ensures that the final product meets the required standards for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0nib1V undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of silver oxide and nitrogen oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as hydrogen gas, resulting in the formation of elemental silver and nitrogen gas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid. The reactions are usually carried out at elevated temperatures to ensure complete oxidation.
Reduction: Hydrogen gas or sodium borohydride are commonly used as reducing agents. These reactions are typically conducted under atmospheric pressure and moderate temperatures.
Substitution: Halogens such as chlorine or bromine are used in substitution reactions.
Major Products Formed
Oxidation: Silver oxide and nitrogen oxides.
Reduction: Elemental silver and nitrogen gas.
Substitution: Halogenated silver compounds and nitrogen gas.
Aplicaciones Científicas De Investigación
Agn-PC-0nib1V has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other silver-nitrogen compounds and as a catalyst in various chemical reactions.
Biology: The compound’s unique properties make it useful in the development of biosensors and imaging agents.
Medicine: this compound is being explored for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: The compound’s stability and reactivity make it suitable for use in high-energy materials and as a component in advanced manufacturing processes
Mecanismo De Acción
The mechanism of action of Agn-PC-0nib1V involves its interaction with molecular targets through the formation of strong covalent and ionic bonds. The compound’s high nitrogen content allows it to participate in various chemical reactions, leading to the release of energy and the formation of stable products. The molecular pathways involved include the activation of nitrogen atoms and the stabilization of reactive intermediates .
Comparación Con Compuestos Similares
Similar Compounds
Silver Nitrate (AgNO3): A common silver compound used in various chemical reactions.
Silver Oxide (Ag2O): Known for its use in oxidation reactions.
Silver Azide (AgN3): A nitrogen-rich compound with explosive properties.
Uniqueness of Agn-PC-0nib1V
This compound stands out due to its ability to form complex nitrogen structures and its stability under high-pressure conditions. Unlike other silver compounds, it can participate in a wider range of chemical reactions, making it a versatile compound for various applications .
Propiedades
Número CAS |
58091-59-1 |
|---|---|
Fórmula molecular |
C6H5ClN4O |
Peso molecular |
184.58 g/mol |
Nombre IUPAC |
5-(chloromethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H5ClN4O/c7-1-4-3-10-5(2-8)6(9)11(4)12/h3,9,12H,1H2 |
Clave InChI |
RSUUDJZWJCZOCH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N(C(=N)C(=N1)C#N)O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-tert-Butyl-2-chloro-2-(3,5,7-trimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide](/img/structure/B14001272.png)
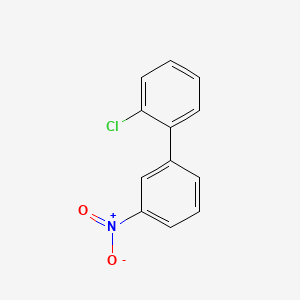
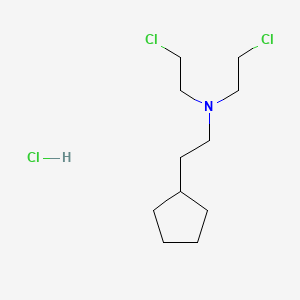
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
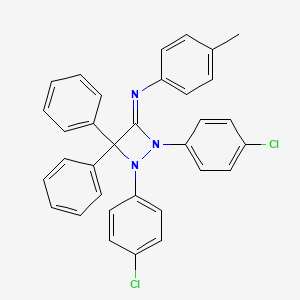
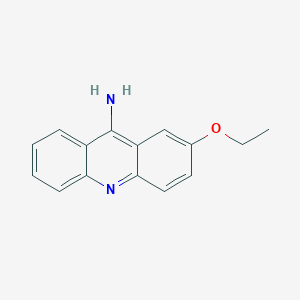
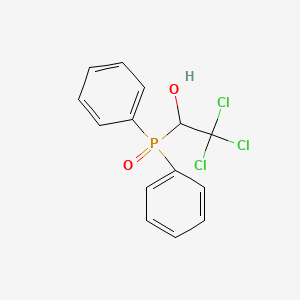
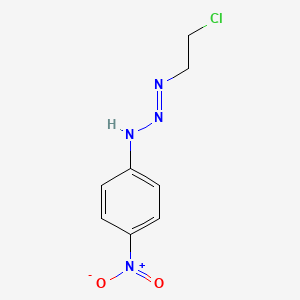
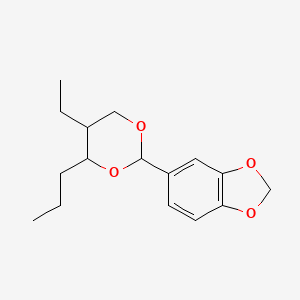

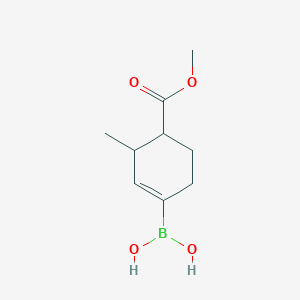
![4-[2-(Methylamino)-1-(2-phenylethoxy)ethyl]benzene-1,2-diol](/img/structure/B14001335.png)
